molecular formula C16H14ClN3 B1620583 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618092-70-9

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1620583
CAS No.: 618092-70-9
M. Wt: 283.75 g/mol
InChI Key: LREOJQVWQLCFSC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H14ClN3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensor

A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine has been synthesized, displaying excellent fluorescence sensing ability for Al3+ and Zn2+ ions. This compound's unique multi-responsive properties induced by UV/Vis lights and metal ions have been explored, showing very low detection limits for these ions. Furthermore, it has been successfully applied in detecting Al3+ and Zn2+ in actual water samples, demonstrating its potential as a selective fluorescent turn-on chemosensor (Gao et al., 2018).

Asymmetric Allylic Amination

Research involving palladium-catalyzed asymmetric allylic amination has utilized ferrocenyl pyrazole ligands to achieve high enantioselectivity. The study focused on clarifying configurational aspects of the resulting complexes, which are influenced by the substituent size and shape at the pyrazole ring's 3 position, highlighting the steric control of η3-allyl configuration and site-selective nucleophilic attack (Togni et al., 1996).

Synthesis of Substituted Pyrazoles

Nucleophilic substitution reactions of 1-(4-methylsulfonyl-2-pyridyl)-5-chloro pyrazoles with amine nucleophiles and thiols under mild conditions have been developed. This method provides a straightforward approach to synthesizing 5-alkyl amino and thioether pyrazoles in high yields, showcasing efficient routes for generating variously substituted pyrazole compounds (Sakya & Rast, 2003).

Anti-Cancer and Antimicrobial Agents

Pyrazole derivatives have been synthesized and identified for their potential as anti-cancer and antimicrobial agents. The study involved synthesizing novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluating their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyranopyrazole derivatives, including compounds containing the 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine motif, have been investigated as corrosion inhibitors for mild steel in HCl solution. The study demonstrated that these compounds significantly inhibit corrosion, offering a promising approach for protecting metals against corrosion in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREOJQVWQLCFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363135
Record name 4W-0341
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-70-9
Record name 4W-0341
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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